
Anti-inflammatory agent 43
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 43 involves the extraction from natural sources, particularly from Tetragonia tetragonoides. The specific synthetic routes and reaction conditions for laboratory synthesis are not well-documented in the available literature. general methods for synthesizing flavonol glycosides typically involve glycosylation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction from Tetragonia tetragonoides, followed by purification processes to isolate the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) may be employed to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions: Anti-inflammatory agent 43 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the flavonol structure, potentially enhancing or diminishing its anti-inflammatory properties.
Reduction: Reduction reactions can alter the glycoside moiety, affecting the compound’s solubility and bioavailability.
Substitution: Substitution reactions can introduce different functional groups, potentially modifying the compound’s pharmacological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-glycosylated forms.
科学的研究の応用
Anti-inflammatory agent 43 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonol glycosides and their chemical properties.
Biology: Investigated for its role in modulating inflammatory pathways and cellular responses.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
作用機序
The anti-inflammatory effects of anti-inflammatory agent 43 are attributed to its ability to inhibit the expression and activities of key inflammatory mediators. These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-alpha, nuclear factor kappa B, leukotrienes, and various interleukins . By targeting these molecular pathways, the compound reduces inflammation and associated symptoms.
類似化合物との比較
Compound 44: Another 6-methoxyflavonol glycoside with similar anti-inflammatory properties.
Curcumin: A polyphenolic compound with well-documented anti-inflammatory effects.
Resveratrol: Known for its anti-inflammatory and antioxidant activities.
Uniqueness: Anti-inflammatory agent 43 is unique due to its specific glycoside structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. Its extraction from Tetragonia tetragonoides also highlights its natural origin and potential for use in natural product-based therapies.
特性
分子式 |
C34H42O22 |
|---|---|
分子量 |
802.7 g/mol |
IUPAC名 |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C34H42O22/c1-49-29-13(51-32-26(47)23(44)18(39)14(7-35)52-32)6-12-17(21(29)42)22(43)30(28(50-12)10-2-4-11(38)5-3-10)55-34-31(25(46)20(41)16(9-37)54-34)56-33-27(48)24(45)19(40)15(8-36)53-33/h2-6,14-16,18-20,23-27,31-42,44-48H,7-9H2,1H3/t14-,15-,16-,18-,19-,20-,23+,24+,25+,26-,27-,31-,32-,33+,34+/m1/s1 |
InChIキー |
WTMOPFXZPKSAKM-OCSFZBMJSA-N |
異性体SMILES |
COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
正規SMILES |
COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



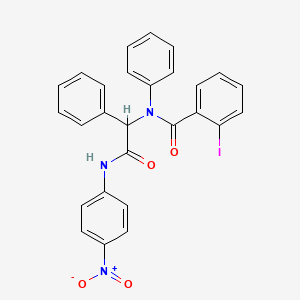
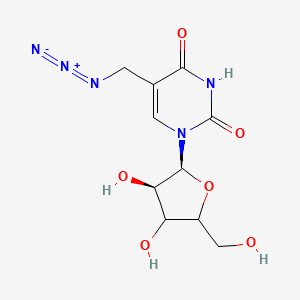
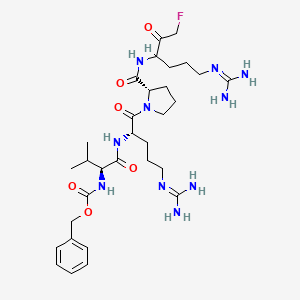
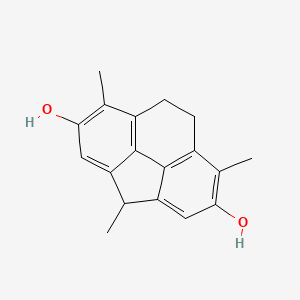
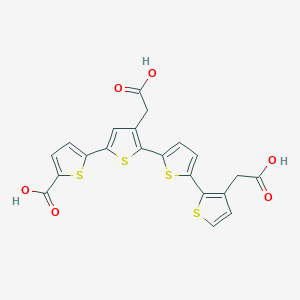
![17-Chloro-33-fluoro-12-[2-(2-methoxyethoxy)ethyl]-5,14,22-trimethyl-28-oxa-9-thia-5,6,12,13,24-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),13,16,18,20,22,29(37),30(35),31,33-tridecaene-23-carboxylic acid](/img/structure/B12394187.png)



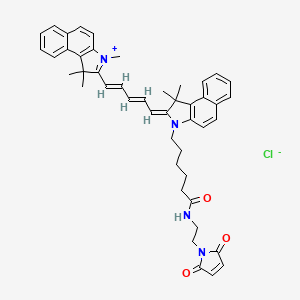
![1-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]-3-[8-[(1S)-1-methoxyethyl]imidazo[1,2-b]pyridazin-7-yl]urea](/img/structure/B12394205.png)
![5-[(2S,3S)-4-[(E)-2-[(2R,3R)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B12394210.png)

